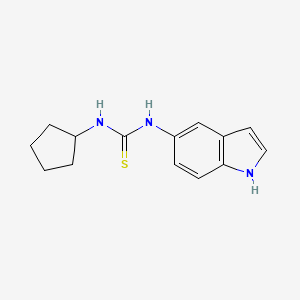

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone" is a derivative of the broader class of pyrazolyl methanone compounds. These compounds have been the subject of various studies due to their potential pharmacological properties. For instance, novel derivatives with aryl and arylpiperazinyl substitutions have shown promising antifungal activity, with specific substituents like 4-chlorophenyl and 4-fluorophenyl enhancing this effect . Additionally, certain (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity, with some compounds also indicating potential antipsychotic effects .

Synthesis Analysis

The synthesis of related pyrazolyl methanone compounds involves multi-step reactions, often starting from key precursors like isatin or alky(aryl/heteroaryl) ketones. For example, a convergent synthesis approach has been used to create trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones with yields up to 95% through a [3+2] cyclocondensation reaction . Another innovative synthesis method involves a one-pot, multi-component reaction using a recoverable magnetic catalyst under microwave irradiation, which offers benefits such as high product yield, shorter reaction times, and environmentally friendly conditions .

Molecular Structure Analysis

The molecular structure of pyrazolyl methanone derivatives is often non-planar and can possess different point group symmetries. Computational calculations using methods like Density Functional Theory (DFT) help in determining structural parameters such as bond lengths, bond angles, and dihedral angles. These studies provide insights into the stability and electronic properties of the molecules .

Chemical Reactions Analysis

The reactivity of pyrazolyl methanone compounds can be influenced by various substituents on the pyrazole and methanone moieties. For instance, the presence of trifluoromethyl groups and specific aromatic substituents has been associated with significant cytotoxicity in human leukocytes at high concentrations . The choice of substituents can also affect the compound's pharmacological profile, as seen in the central nervous system depressant and anticonvulsant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolyl methanone derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. Spectroscopic techniques like UV-Vis and IR are employed to study these properties. For example, the solvent effect on the absorption wavelength of these compounds has been reported, indicating how the environment can influence their electronic properties. The frontier molecular orbital analysis, molecular electrostatic potential (MESP), and global chemical reactivity parameters provide additional information on the molecule's strength and stability .

Applications De Recherche Scientifique

Antifungal and Antimicrobial Activities

A study conducted by Lv et al. (2013) synthesized novel derivatives related to the chemical structure . Their research aimed at exploring antifungal activities, finding that certain phenyl derivatives exhibit promising antifungal properties. This study's implications are significant for developing new antifungal agents, potentially offering alternatives in treating fungal infections resistant to current medications (Hong-Shui Lv, Li-Ying Wang, Xiao‐Ling Ding, Xiu-Hua Wang, Baoxiang Zhao, H. Zuo, 2013).

In another study, Kumar et al. (2012) synthesized and assessed the antimicrobial activities of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds showed good activity comparable to standard drugs such as ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was found to significantly enhance antimicrobial activity, highlighting the potential of structurally similar compounds for antimicrobial drug development (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).

Chemical Synthesis and Characterization

The electrooxidation of 1-methylpyrazole led to the production of compounds including 4-methoxy-1-methylpyrazole-5-carbonitrile, demonstrating the chemical versatility and potential for generating novel compounds with varied biological activities. This process, as described by Yoshida et al. (1995), showcases the synthetic utility of pyrazole derivatives in organic chemistry, particularly in generating new molecules with potential application in drug development (Kunihisa Yoshida, Yoshimasa Toyo-oka, Kazusada Takeda, 1995).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various targets such as theepidermal growth factor receptor (EGFR) and histamine receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and immune responses.

Mode of Action

For instance, compounds targeting EGFR often inhibit the receptor’s tyrosine kinase activity, disrupting signal transduction and leading to decreased cell proliferation .

Biochemical Pathways

For example, EGFR inhibitors can affect the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , both of which are critical for cell proliferation and survival . Similarly, histamine receptor antagonists can modulate inflammatory responses by inhibiting the release of pro-inflammatory mediators .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors like molecular weight, lipophilicity, and the presence of metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an EGFR inhibitor, it could lead to reduced cell proliferation and induced apoptosis in cells where EGFR signaling is dysregulated . If it targets histamine receptors, it could result in reduced inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the local pH in different body compartments. Its stability could be influenced by storage conditions, and its efficacy could be modulated by interactions with other drugs or molecules within the body .

Orientations Futures

The compound has shown potential in the field of medicinal chemistry, particularly as a selective JAK1 inhibitor . It displayed enhanced antitumor activity in combination with an approved EGFR inhibitor, osimertinib, in a preclinical non-small-cell lung cancer (NSCLC) xenograft model . This suggests potential future directions in cancer treatment research.

Propriétés

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-13-4-6-15(7-5-13)11(16)9-8-14(2)12-10(9)17-3/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPLKDYAUFOOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)

![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)

![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)

![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)